N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . Tryptamine, a biogenic amine, is involved in the regulation and modulation of multiple processes within the central nervous system .
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in cellular processes. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones .
Biochemical Pathways
The affected pathways are likely related to those influenced by naproxen and tryptamine. Naproxen’s inhibition of COX enzymes affects the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Pharmacokinetics
It is reasonable to assume that they may be influenced by the properties of its structural analogs, naproxen and tryptamine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include analgesic and anti-inflammatory effects due to the naproxen component, and neuromodulatory effects due to the tryptamine component .
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including the compound , could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18(20-10-9-13-11-21-16-7-3-1-5-14(13)16)12-22-19(24)15-6-2-4-8-17(15)27(22,25)26/h1-8,11,21H,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBNZQXKHQEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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